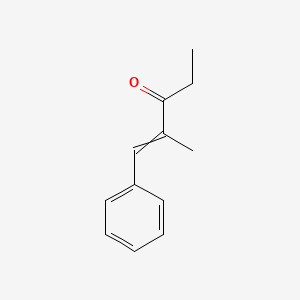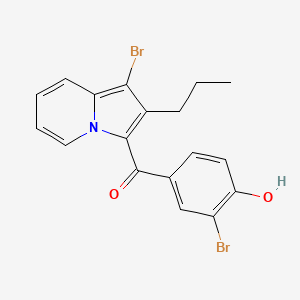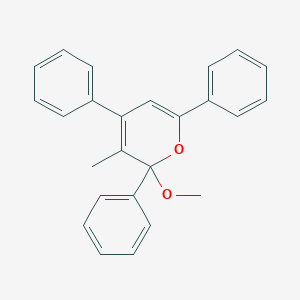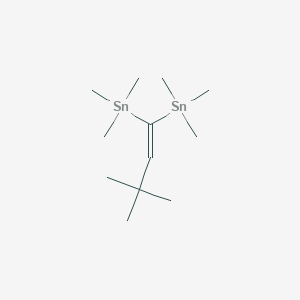
(3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylstannane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylstannane) is an organotin compound characterized by the presence of two trimethylstannane groups attached to a 3,3-dimethylbut-1-ene backbone. Organotin compounds are known for their applications in organic synthesis, catalysis, and material science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylstannane) typically involves the reaction of 3,3-dimethylbut-1-ene with trimethyltin chloride in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The general reaction scheme is as follows:
3,3-Dimethylbut-1-ene+2(CH3)3SnCl→(3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylstannane)+2HCl
Industrial Production Methods
Industrial production of (3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylstannane) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylstannane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the organotin compound to lower oxidation states.
Substitution: The trimethylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of organotin oxides or hydroxides.
Reduction: Formation of lower oxidation state organotin compounds.
Substitution: Formation of new organotin compounds with different functional groups.
科学的研究の応用
(3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylstannane) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of (3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylstannane) involves its interaction with molecular targets through its organotin moieties. The compound can form coordination complexes with various substrates, facilitating catalytic reactions. The molecular pathways involved include:
Coordination Chemistry: Formation of coordination complexes with metal ions or organic ligands.
Catalysis: Activation of substrates through coordination to the organotin center, enhancing reaction rates.
類似化合物との比較
Similar Compounds
(3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylsilane): Similar structure but with silicon instead of tin.
(3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylgermane): Similar structure but with germanium instead of tin.
Uniqueness
(3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylstannane) is unique due to the presence of tin, which imparts distinct chemical properties such as higher reactivity and the ability to form stable coordination complexes. This makes it particularly useful in catalysis and material science applications.
特性
CAS番号 |
78338-46-2 |
|---|---|
分子式 |
C12H28Sn2 |
分子量 |
409.8 g/mol |
IUPAC名 |
(3,3-dimethyl-1-trimethylstannylbut-1-enyl)-trimethylstannane |
InChI |
InChI=1S/C6H10.6CH3.2Sn/c1-5-6(2,3)4;;;;;;;;/h5H,2-4H3;6*1H3;; |
InChIキー |
AYKANWMHSTZVDH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C=C([Sn](C)(C)C)[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,10-Dichloro-5h-benzo[a]phenothiazin-5-one](/img/structure/B14439229.png)

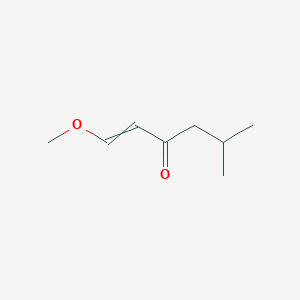
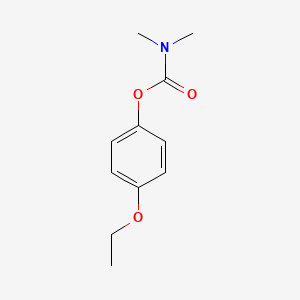
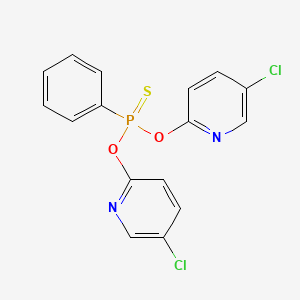
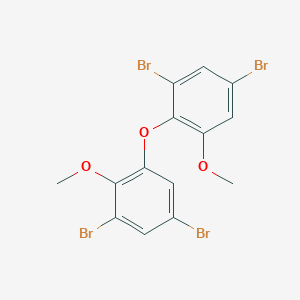
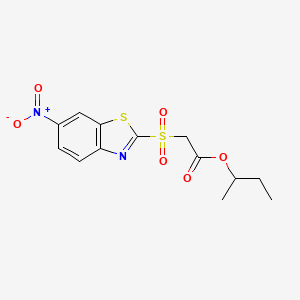
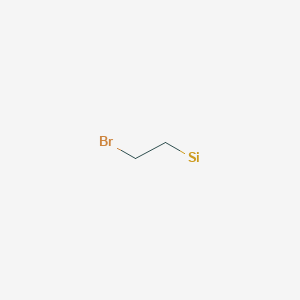
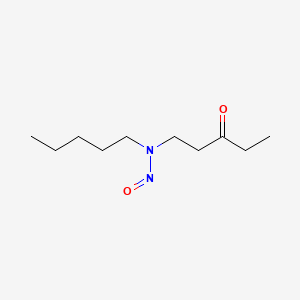
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[2-(2-hydroxypropylamino)ethylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14439271.png)
